Amcipatricin
Description
Structure
2D Structure
Properties
CAS No. |
143483-67-4 |
|---|---|
Molecular Formula |
C67H103N5O19 |
Molecular Weight |
1282.6 g/mol |
IUPAC Name |
(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide |
InChI |
InChI=1S/C67H103N5O19/c1-42-21-19-17-15-13-11-9-10-12-14-16-18-20-22-54(89-66-63(85)61(62(84)44(3)88-66)70-58(82)41-72(7)8)38-57-60(65(86)69-29-30-71(5)6)56(81)40-67(87,91-57)39-53(79)35-51(77)33-49(75)31-48(74)32-50(76)34-52(78)37-59(83)90-64(42)43(2)23-28-47(73)36-55(80)45-24-26-46(68-4)27-25-45/h9-22,24-27,42-44,47-49,51-54,56-57,60-64,66,68,73-75,77-79,81,84-85,87H,23,28-41H2,1-8H3,(H,69,86)(H,70,82)/b10-9+,13-11+,14-12+,17-15+,18-16+,21-19+,22-20+/t42-,43-,44+,47?,48+,49-,51-,52+,53-,54-,56-,57-,60+,61-,62+,63-,64-,66-,67+/m0/s1 |
InChI Key |
UJGVOBAKMNJQEV-LYLBHANESA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@H](C[C@H](CC(=O)C[C@H](CC(=O)O[C@@H]1[C@@H](C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)NC(=O)CN(C)C)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)OC4C(C(C(C(O4)C)O)NC(=O)CN(C)C)O |
Origin of Product |
United States |
Isolation and Dereplication Methodologies for Amcipatricin
Strategies for Amcipatricin Isolation from Natural Sources
This compound is recognized as a derivative of partricin (B81090), a polyene macrolide antibiotic. Partricin itself was originally isolated from the fermentative broths of Streptomyces aureofaciens, specifically strain NRRL 3878 google.com. This microbial origin suggests that this compound, or its immediate precursor, is likely produced through fermentation processes by specific microorganisms. While this compound is described as a semi-synthetic derivative bioseutica.com, its production pathway would typically begin with the cultivation of a producing microorganism. The initial isolation strategies would therefore focus on extracting the compound from microbial biomass or the fermentation broth. This often involves solvent extraction to selectively solubilize the target compound, followed by initial separation steps to remove bulk impurities, such as cellular debris or major metabolic byproducts. Given its nature as a polyene macrolide, extraction solvents that are effective for these types of compounds, such as methanol, ethanol, or ethyl acetate, are commonly employed google.com.
Advanced Chromatographic Techniques in this compound Purification
Following initial extraction, this compound requires rigorous purification to isolate it from closely related compounds and other impurities. Chromatography is the cornerstone of this process, leveraging differences in the physicochemical properties of molecules to achieve separation.
Medium-Pressure Preparative Liquid Chromatography (MPLC): MPLC, often utilizing silica (B1680970) gel as the stationary phase, has been employed for the purification of related partricin derivatives. This technique allows for the separation of compounds based on their polarity and adsorption characteristics, enabling the purification of raw products into more refined fractions google.com.
High-Performance Liquid Chromatography (HPLC): HPLC represents a more advanced form of liquid chromatography, offering higher resolution and sensitivity. It is widely used for both analytical and preparative purposes in natural product chemistry. Different modes of HPLC, such as reversed-phase HPLC (RP-HPLC), are particularly effective for purifying complex molecules like polyene macrolides, separating them based on hydrophobicity nih.gov.
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the identification and structural elucidation capabilities of mass spectrometry. LC-MS/MS is invaluable not only for purification monitoring but also for the dereplication process itself, allowing for the separation and simultaneous detection of compounds in complex mixtures mdpi.com.
The general principle of chromatography involves passing the sample through a stationary phase using a mobile phase. Separation occurs as components interact differently with the stationary phase, leading to varying migration rates. Key phases in a chromatographic step include sample loading, washing to remove unbound substances, and elution to recover the purified compound cytivalifesciences.com. The selection of chromatography resins with appropriate particle sizes is also critical, with larger beads typically used in early purification stages for higher capacity and lower backpressure, and smaller beads in later stages for increased resolution and purity cytivalifesciences.com.
Table 1: Key Chromatographic Techniques in this compound Purification
| Technique | Principle of Separation | Application/Notes |
| Medium-Pressure Preparative LC (MPLC) | Polarity and adsorption | Purification of partricin derivatives google.com |
| High-Performance Liquid Chromatography (HPLC) | Hydrophobicity, polarity, size, charge | High-resolution separation, purification, and analysis nih.gov |
| Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC, identification/structure by MS/MS | Structural dereplication, compound profiling, purification monitoring mdpi.com |
Spectroscopic and Mass Spectrometric Approaches for this compound Dereplication
Dereplication, the process of identifying known compounds within a natural product extract, is a critical early step in drug discovery to avoid redundant research. Spectroscopic and mass spectrometric techniques are indispensable tools for this purpose, providing detailed structural information.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): MS provides precise molecular weight information, while MS/MS offers fragmentation patterns that reveal structural details. These techniques are highly sensitive and can detect compounds at very low concentrations npl.co.uknih.gov. For complex molecules like this compound, MS/MS is particularly powerful for elucidating structural features and confirming identity by comparing fragmentation patterns to databases or known standards nih.gov. LC-MS/MS is a standard approach for dereplication, enabling the analysis of complex mixtures by coupling chromatographic separation with mass spectrometric detection mdpi.com.
Other Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (though not explicitly detailed for this compound in the provided results, it is a standard for structural elucidation) and optical spectroscopies (e.g., Raman spectroscopy, second harmonic generation, two-photon fluorescence) can provide complementary structural and chemical information, aiding in the comprehensive characterization of natural products npl.co.uk.
This compound diaspartate has a complex chemical structure, characterized by a polyene macrolide core combined with L-aspartic acid. Its molecular formula is C67H103N5O19.2C4H7NO4, with a molecular weight of approximately 1548.77 nih.gov. Understanding this intricate structure is key to interpreting spectroscopic data for dereplication.
Table 2: Spectroscopic and Mass Spectrometric Techniques for Dereplication
| Technique | Primary Function | Information Provided |
| Tandem Mass Spectrometry (MS/MS) | Identification, structural characterization | Fragmentation patterns, molecular weight, structural fragments nih.gov |
| Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | Combined separation and identification | Structural dereplication, compound profiling, detection of known compounds mdpi.com |
| Mass Spectrometry (MS) | Sensitive detection, quantitation, structural info | Precise molecular weight, low-level detection, localization of modifications npl.co.uknih.gov |
| Optical Spectroscopy | Structural and chemical contrast | Tissue structure, chemical composition, drug distribution npl.co.uk |
Cultivation and Fermentation Optimization for this compound Production
The production of this compound, as a derivative of a microbial metabolite, relies on the optimization of microbial cultivation and fermentation processes. This involves fine-tuning various parameters to maximize yield, productivity, and product quality.
Microbial Source and Cultivation: While specific details for this compound production are proprietary, its precursor partricin is produced by Streptomyces aureofaciens google.com. Therefore, this compound production likely involves the fermentation of a carefully selected or engineered microbial strain. Cultivation requires a suitable growth medium that provides essential nutrients, carbon sources, and growth factors.
Fermentation Optimization Parameters: Optimizing fermentation involves controlling environmental and nutritional factors that influence microbial growth and secondary metabolite production. Key parameters include:
Temperature: Maintaining an optimal temperature is crucial for enzyme activity and metabolic rates nih.govmdpi.com.
pH: pH affects nutrient uptake, enzyme function, and product stability nih.govmdpi.com.
Oxygen Supply (pO2): Aeration levels are critical for aerobic microorganisms, influencing growth and metabolic pathways nih.gov.
Nutrient Medium Composition: The balance of carbon sources, nitrogen, minerals (e.g., zinc, iron), and potentially specific precursors or inducers can significantly impact yield nih.gov.
Agitation: Proper mixing ensures uniform distribution of nutrients and oxygen throughout the fermenter, preventing gradients nih.gov.
Mathematical modeling, including mechanistic, data-driven, and hybrid approaches, can guide the optimization of fermentation processes and scale-up strategies mdpi.com. By systematically varying these parameters, researchers can identify conditions that lead to the highest this compound titers.
Table 3: Fermentation Optimization Parameters (General Principles for Microbial Production)
| Parameter | Typical Optimal Range/Considerations | Relevance to this compound Production |
| Temperature | 25-30°C (for many bacteria/yeasts) | Influences microbial growth rates and enzymatic activity involved in this compound biosynthesis nih.govmdpi.com |
| pH | 5.0-6.5 (for many microorganisms) | Affects nutrient availability, enzyme function, and product stability nih.govmdpi.com |
| Oxygen (pO2) | Varies by phase (e.g., 20-55% saturation) | Essential for aerobic metabolism and biosynthesis pathways nih.gov |
| Nutrient Medium | Balanced carbon, nitrogen, minerals, vitamins | Supports biomass growth and secondary metabolite production nih.gov |
| Agitation | Moderate to high (e.g., 800 rpm) | Ensures homogeneity of nutrients and oxygen within the fermenter nih.gov |
| Fermentation Time | Days to weeks, depending on microbial growth and production rates | Impacts overall productivity and yield mdpi.com |
| Inoculum Size | Sufficient to initiate rapid growth | Affects the lag phase and speed of the fermentation process mdpi.com |
Structural Elucidation and Stereochemical Assignments of Amcipatricin
Comprehensive NMR Spectroscopy for Amphotericin B Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in confirming the planar structure and determining the relative stereochemistry of Amphotericin B. One-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals of the molecule's complex framework nih.govresearchgate.net.
Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) were instrumental in establishing the connectivity of protons and their corresponding carbons, allowing for the tracing of the macrolide ring and the mycosamine sugar moiety. Nuclear Overhauser Effect (NOE) experiments provided crucial information about the spatial proximity of protons, which helped in deducing the relative configuration of the numerous stereocenters along the macrolide ring.
Below are tables summarizing the ¹H and ¹³C NMR chemical shift assignments for Amphotericin B in DMSO-d₆, which are critical for its structural verification.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | 1.54 | - |
| 3 | 4.20 | 67.8 |
| 4 | - | - |
| 5 | 3.05 | 73.6 |
| 19-30 | 6.20-6.45 | 131.9-133.9 |
| 31 | 6.15 | 128.7 |
| 32 | 6.02 | 131.2 |
| 33 | 4.33 | 74.3 |
| 34 | 1.54 | 46.4 |
Note: The data presented is a partial representation from published literature and serves as an illustrative example of NMR assignments for Amphotericin B. Complete assignments are more extensive. researchgate.net
High-Resolution Mass Spectrometry in Amphotericin B Structural Analysis
High-resolution mass spectrometry (HRMS) plays a pivotal role in the structural elucidation of complex natural products like Amphotericin B. This technique provides highly accurate mass measurements, which are essential for determining the elemental composition and, consequently, the molecular formula of the compound.
Electrospray ionization (ESI) and other soft ionization techniques coupled with high-resolution mass analyzers such as time-of-flight (TOF) or Orbitrap have been used to determine the molecular weight of Amphotericin B with high precision. The expected molar mass of Amphotericin B (C₄₇H₇₃NO₁₇) is 924.1 g/mol , and techniques like electrospray-mass spectrometry have confirmed this with high accuracy rsc.org. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is also a sensitive method developed for the quantitative analysis of Amphotericin B in various biological matrices nih.govnih.gov.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to confirm the sequence of subunits, such as the connection of the mycosamine sugar to the macrolide ring.
| Technique | Information Obtained | Example Value |
| Electrospray-Mass Spectrometry (ES-MS) | Molecular Weight | 924.1 Da |
| LC-MS/MS | Quantification and Fragmentation | Protonated ion [M+H]⁺ at m/z 906 |
X-ray Crystallography of Amphotericin B and its Complexes
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in its solid state. Due to difficulties in obtaining suitable single crystals of Amphotericin B itself, its complete stereostructure was unequivocally established through the X-ray analysis of its N-iodoacetyl derivative wikipedia.orgacs.org. This landmark achievement in 1970 confirmed the absolute configuration of all the stereogenic centers in the molecule.
The crystal structure revealed the precise spatial arrangement of the atoms, the conformation of the macrolide ring, and the orientation of the various substituents. More recent studies have utilized X-ray powder diffraction (XRD) to characterize the different solid-state forms of Amphotericin B, demonstrating that sample preparation methods can induce transitions between crystalline and amorphous phases nih.gov. The crystalline nature of pure Amphotericin B is indicated by sharp peaks in its XRD pattern researchgate.net.
A 2012 study reported a new crystallization method for N-iodoacetylamphotericin B, which yielded high-quality single crystals suitable for X-ray structure determination at 100 K. This provided detailed structural information that was further analyzed using computational methods acs.org.
Chiroptical Spectroscopy for Absolute Stereochemistry of Amphotericin B
Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful for studying the stereochemical aspects of chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the three-dimensional structure of a molecule.
For Amphotericin B, CD spectroscopy has been used to investigate its aggregation properties in different solvents nih.gov. The CD spectra of Amphotericin B are highly dependent on its concentration and the solvent environment, reflecting changes in its conformational and aggregation states. Studies have shown that Amphotericin B exists as a monomer at low concentrations in dimethylsulfoxide but forms stable dimers at higher concentrations nih.gov. These aggregation phenomena are crucial to its biological activity and have been effectively probed using CD spectroscopy rsc.orgscispace.com. The spectral changes observed in the near-UV CD spectra are consistent with the self-association of the antibiotic nih.gov.
Computational Methods in Amphotericin B Stereochemical Assignment
Computational chemistry has become an invaluable partner to experimental techniques in the structural elucidation of complex molecules. In the case of Amphotericin B, computational methods have been used to complement and interpret data from X-ray crystallography and NMR spectroscopy.
Following the successful X-ray structure determination of the N-iodoacetyl derivative, computational studies at the B3LYP/6-31G** level of theory were performed. These calculations helped to understand the intermolecular interactions, including the significant contribution of solvent molecules to the stability of the crystal lattice acs.org. The generated electrostatic potential maps provided insights into the impact of the iodoacetyl substituent on the molecule's properties acs.org.
Furthermore, molecular dynamics (MD) simulations have been employed to study the structure of the ion channels that Amphotericin B forms in cell membranes. These simulations, combined with solid-state NMR data, have provided a detailed model of a stable assembly consisting of seven drug molecules forming an ion-conductive channel nih.gov. This demonstrates the power of combining experimental and computational approaches to understand not just the structure of a single molecule but also its functional supramolecular assemblies.
Total Synthesis Strategies and Methodologies for Amcipatricin
Retrosynthetic Analysis of Amcipatricin
A retrosynthetic analysis of this compound would theoretically involve several key disconnections. Initial disconnection of the glycosidic bond would separate the macrolide aglycone from the amino sugar moiety. Further retrosynthetic analysis of the aglycone would likely involve disconnection of the macrocycle at an ester or amide linkage, followed by strategic bond cleavages within the polyol and polyene backbone to break it down into smaller, more manageable synthetic fragments. However, without a published synthesis, any proposed retrosynthetic pathway remains purely speculative.
Key Stereoselective Transformations in this compound Total Synthesis
The structure of this compound features numerous stereocenters, the precise arrangement of which is crucial for its biological activity. fda.gov A total synthesis would therefore heavily rely on a variety of stereoselective transformations to control the three-dimensional architecture of the molecule. These would likely include asymmetric aldol reactions, substrate-controlled reductions of ketones to establish the stereochemistry of the hydroxyl groups in the polyol chain, and stereoselective glycosylation methods to attach the sugar moiety with the correct anomeric configuration. Without a documented synthesis, the specific reactions and reagents that would be employed remain unknown.
Development of Novel Methodologies Inspired by this compound Synthesis
The pursuit of the total synthesis of complex natural products often drives the development of new synthetic methods and strategies. Challenges encountered during a synthesis, such as the construction of a particularly hindered bond or the installation of a sensitive functional group, can inspire chemists to devise innovative solutions. Given that the total synthesis of this compound has not been reported, there are no novel methodologies that have arisen directly from this specific endeavor.
Biomimetic Synthesis Approaches to this compound
Biomimetic synthesis seeks to mimic nature's own synthetic pathways. nih.gov The biosynthesis of polyene macrolides like this compound involves a modular polyketide synthase (PKS) that assembles the macrolide backbone from simple building blocks. nih.gov A biomimetic approach to this compound might involve enzymatic reactions or chemoenzymatic strategies to construct key fragments or to close the macrolactone ring. While the biosynthetic pathway of the closely related candicidin has been studied, specific biomimetic synthetic studies targeting this compound have not been reported. nih.gov
Biosynthetic Pathways and Genetic Basis of Amcipatricin
Identification of Amcipatricin Precursors and Intermediates
The biosynthesis of the partricin (B81090) macrolide ring, the core structure of this compound, utilizes simple carboxylic acids as primary precursors. These precursors are assembled in a manner analogous to fatty acid biosynthesis. The polyketide chain of partricin is primarily constructed from acetate and propionate units, which are activated to their coenzyme A (CoA) thioesters, acetyl-CoA and propionyl-CoA, respectively.
Malonyl-CoA and methylmalonyl-CoA serve as the extender units for the growing polyketide chain. These are formed by the carboxylation of acetyl-CoA and propionyl-CoA. The starter unit for the polyketide chain is typically a simple acyl-CoA, such as acetyl-CoA or propionyl-CoA. The sequential condensation of these extender units, catalyzed by the PKS, leads to the formation of a linear polyketide chain. This chain then undergoes cyclization to form the characteristic macrolide ring of partricin.
Following the formation of the macrolactone ring, a series of post-PKS modifications occur. These include hydroxylations and the attachment of a sugar moiety. For partricin, this sugar is mycosamine, which is synthesized from glucose-6-phosphate through a separate metabolic pathway. The intermediates in this pathway include TDP-glucose and TDP-4-keto-6-deoxy-D-glucose. The fully assembled and modified partricin molecule is the direct precursor to this compound.
| Precursor/Intermediate | Role in Biosynthesis |
| Acetyl-CoA | Starter and extender unit precursor |
| Propionyl-CoA | Extender unit precursor |
| Malonyl-CoA | Extender unit derived from acetyl-CoA |
| Methylmalonyl-CoA | Extender unit derived from propionyl-CoA |
| Linear Polyketide Chain | Intermediate prior to cyclization |
| Partricin Aglycone | The macrolide ring before sugar attachment |
| TDP-Mycosamine | Activated sugar for glycosylation |
| Partricin | The final natural product precursor to this compound |
Enzymology of this compound Biosynthesis: Characterization of Key Enzymes
The biosynthesis of partricin, the precursor to this compound, is catalyzed by a suite of enzymes. While the specific enzymes for the partricin pathway have not been fully characterized in the scientific literature, the process can be understood by analogy to other well-studied polyene macrolide biosynthetic pathways, such as those for nystatin and amphotericin B.
The key enzymes involved are:
Polyketide Synthase (PKS): This is a large, multifunctional enzyme complex of the Type I modular PKS class. It is organized into modules, with each module responsible for one cycle of polyketide chain elongation. Each module contains several domains, including an acyltransferase (AT) domain that selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA), a ketosynthase (KS) domain that catalyzes the condensation reaction, and an acyl carrier protein (ACP) domain that holds the growing polyketide chain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), may be present in a module to modify the beta-keto group formed during condensation.
Cytochrome P450 Monooxygenases: Following the synthesis and cyclization of the polyketide chain, a series of oxidative modifications are introduced by P450 monooxygenases. These enzymes are responsible for the hydroxylation of the macrolide ring at specific positions.
Glycosyltransferase: A glycosyltransferase is responsible for the attachment of the mycosamine sugar moiety to the partricin aglycone. This enzyme specifically recognizes the aglycone and the activated sugar nucleotide, TDP-mycosamine, to form the glycosidic bond.
Enzymes for Mycosamine Biosynthesis: A separate set of enzymes is dedicated to the synthesis of TDP-mycosamine from glucose-6-phosphate. These include a TDP-glucose synthase, a TDP-D-glucose 4,6-dehydratase, and a TDP-4-amino-4,6-dideoxy-D-glucose-3-ketoreductase.
| Enzyme Type | Function in Partricin Biosynthesis |
| Type I Modular Polyketide Synthase | Assembly of the polyketide backbone |
| Cytochrome P450 Monooxygenases | Post-PKS hydroxylation of the macrolide ring |
| Glycosyltransferase | Attachment of mycosamine to the aglycone |
| TDP-glucose synthase | First step in mycosamine biosynthesis |
| TDP-D-glucose 4,6-dehydratase | Intermediate step in mycosamine biosynthesis |
Gene Cluster Identification and Characterization for this compound Production
The genes encoding the enzymes for the biosynthesis of secondary metabolites like partricin are typically clustered together on the chromosome of the producing organism, in this case, Streptomyces aureofaciens. While the specific biosynthetic gene cluster for partricin has not been explicitly detailed in published research, its organization can be inferred from the known gene clusters of other polyene macrolides.
A putative partricin biosynthetic gene cluster would be expected to contain:
PKS genes: Several large open reading frames (ORFs) encoding the modular Type I polyketide synthase.
Genes for tailoring enzymes: Genes encoding P450 monooxygenases and glycosyltransferases.
Genes for precursor supply: Genes for the biosynthesis of the mycosamine sugar.
Regulatory genes: Genes that control the expression of the biosynthetic genes.
Resistance genes: Genes that confer resistance to the producing organism against the antibiotic it synthesizes.
Bioinformatic analysis of the Streptomyces aureofaciens genome would be the primary method for identifying this gene cluster, looking for sequences homologous to known polyene PKS and tailoring enzyme genes.
Heterologous Expression and Pathway Reconstruction of this compound Biosynthesis
Heterologous expression involves taking the biosynthetic gene cluster from the native producer and expressing it in a more genetically tractable or higher-yielding host organism. While there are no specific reports on the heterologous expression of the partricin gene cluster, this technique is a common strategy in natural product research. nih.gov
The potential benefits of heterologous expression of the partricin pathway include:
Improved Titer: The new host may have a more efficient metabolism for producing the necessary precursors, leading to higher yields of partricin.
Genetic Manipulation: Hosts like Streptomyces coelicolor or Streptomyces lividans are often easier to genetically manipulate than the wild-type producer, facilitating studies of the biosynthetic pathway and efforts to engineer it.
Activation of Silent Clusters: In some cases, biosynthetic gene clusters are not expressed under laboratory conditions in their native host. Moving the cluster to a new host can lead to its activation and the production of the compound.
The successful heterologous expression of the partricin gene cluster would require cloning the entire large cluster (which can be over 100 kb) into a suitable vector and transforming it into the chosen heterologous host.
Metabolic Engineering Strategies for Enhanced this compound Production
Metabolic engineering aims to improve the production of a desired compound by modifying the metabolism of the producing organism. For this compound, this would involve engineering Streptomyces aureofaciens to increase the yield of its precursor, partricin.
Potential metabolic engineering strategies include:
Enhancing Precursor Supply: Overexpression of genes involved in the synthesis of acetyl-CoA, propionyl-CoA, and the mycosamine sugar precursor could increase the building blocks available for partricin biosynthesis.
Deregulation of the Biosynthetic Pathway: The expression of biosynthetic gene clusters is often tightly regulated. Overexpressing positive regulatory genes or deleting negative regulatory genes within the partricin cluster could lead to increased production.
Optimization of Fermentation Conditions: While not strictly genetic engineering, optimizing the growth medium and fermentation parameters can significantly impact the yield of secondary metabolites.
Host Engineering: Modifying the primary metabolism of Streptomyces aureofaciens to direct more carbon flux towards partricin precursors is another powerful strategy.
These metabolic engineering approaches, often guided by systems biology and synthetic biology tools, hold the potential to significantly enhance the production of partricin, and consequently, the availability of the precursor for this compound synthesis.
Molecular Mechanism of Action of Amcipatricin
Identification and Validation of Amcipatricin's Direct Molecular Targets
The primary molecular target of this compound, like other polyene antifungals, is ergosterol (B1671047), a vital sterol component of fungal cell membranes bioseutica.combioseutica.com. This compound binds to ergosterol, forming pores or channels within the membrane. This binding event is the initiating step in its mechanism of action, leading to the destabilization and increased permeability of the fungal cell membrane. Validation of this primary target is inherent to the class of polyene antibiotics, where ergosterol binding is a conserved and essential feature for their antifungal activity. Research in target identification and validation is a critical step in drug discovery, often involving genetic and pharmacological approaches to confirm a molecule's role in disease progression wjbphs.comdanaher.comnih.gov. While this compound's interaction with ergosterol is established, further research may explore if this compound interacts with other cellular components or host cell targets, which would be subject to rigorous identification and validation processes wjbphs.comdanaher.comnih.govbiocompare.com.
Biophysical Characterization of this compound-Target Interactions
Biophysical methods are essential for characterizing the precise nature of this compound's interaction with its primary target, ergosterol, and potentially other cellular molecules nih.govconceptlifesciences.com. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) are commonly employed to determine binding affinity (KD), kinetics (ka, kd), and thermodynamics of such interactions nih.govmalvernpanalytical.combiocrystalfacility.it. These studies provide quantitative data on how strongly and how long this compound binds to its target, which is critical for understanding its efficacy and potency. While specific published biophysical data for this compound-ergosterol interactions are not detailed in the provided search results, the general principles of biophysical characterization highlight the importance of these methods in drug discovery nih.govconceptlifesciences.commalvernpanalytical.combiocrystalfacility.itselvita.com.
Cellular Signaling Pathways Modulated by this compound
The disruption of the fungal cell membrane by this compound leads to a cascade of cellular events. While direct modulation of specific cellular signaling pathways by this compound is not explicitly detailed in the provided snippets, the general disruption of membrane integrity would inherently impact cellular homeostasis and signaling. Polyene antifungals, by causing ion leakage and disrupting membrane potential, can indirectly affect various cellular processes that rely on these parameters. Cellular modulation encompasses a broad range of interactions, including ligand-receptor binding and signal transduction pathways that transmit signals within the cell ontosight.ainih.gov. The impact of membrane disruption on fungal signaling pathways, such as those involved in stress response, cell wall synthesis, or metabolic regulation, would be a key area for further investigation. Research into cellular signaling pathways often involves analyzing the modulation of pathways like PI3K/AKT, STAT3, and NF-κB in various biological contexts frontiersin.orgnih.govnumberanalytics.com.
Global Proteomic and Metabolomic Profiling in Response to this compound
Global proteomic and metabolomic profiling are powerful tools for understanding the comprehensive cellular response to a drug. These techniques can identify changes in protein expression and metabolic pathways that occur after this compound treatment, offering insights into its broader biological effects beyond direct membrane disruption nih.govmetwarebio.comfrontiersin.orgnih.gov. Such profiling can reveal compensatory mechanisms, off-target effects, or downstream consequences of this compound's action. For instance, studies integrating proteomics and metabolomics have identified altered pathways related to inflammation and immune responses nih.govmetwarebio.com. Applying these approaches to this compound could uncover specific protein and metabolite signatures associated with its antifungal activity or potential cellular liabilities.
Table 1: Representative Proteomic and Metabolomic Profiling Applications
| Omics Type | Key Applications in Drug Discovery | Example Findings (General) |
| Proteomics | Target identification, biomarker discovery, understanding mechanisms | Identification of differentially expressed proteins, post-translational modifications |
| Metabolomics | Pathway analysis, metabolic profiling, biomarker discovery | Detection of altered metabolite levels, identification of dysregulated metabolic pathways |
| Integrated | Comprehensive biological insight, mutual validation, pathway mapping | Correlation between protein and metabolite changes, identification of integrated pathways |
Subcellular Localization and Trafficking of this compound
The subcellular localization and trafficking of this compound within fungal cells are critical for understanding its distribution and potential interactions within the cellular environment. As this compound targets the cell membrane, its initial interaction would be at the plasma membrane. However, understanding if the compound or its metabolites are internalized, or if it affects the trafficking of other cellular components, is important. Studies on protein localization and trafficking, such as those involving membrane proteins or viral proteins, utilize techniques like immunofluorescence microscopy and fluorescent protein tagging to track molecules within cells nih.govfrontiersin.orgbiologists.comnih.gov. While direct studies on this compound's subcellular localization and trafficking are not detailed, understanding how it interacts with and potentially perturbs the fungal cell's internal transport systems would provide further mechanistic insights.
Structure Activity Relationship Sar Studies and Rational Design of Amcipatricin Analogues
Systematic Chemical Modification of the Amcipatricin Scaffold
Systematic chemical modification of the this compound scaffold is a core strategy in exploring its SAR. This involves making targeted changes to various parts of the this compound molecule, such as functional groups, side chains, or core ring systems, and then assessing the resulting biological activity. For instance, introducing or altering substituents can influence binding affinity, metabolic stability, and pharmacokinetic properties. Research in this area aims to map out which structural elements are critical for this compound's activity and which can be modified to enhance or alter its profile. These modifications often lead to the generation of analogue libraries that are then screened for their biological effects gardp.orgmdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling extends SAR by building mathematical models that correlate specific molecular descriptors (physicochemical properties, topological indices, etc.) with observed biological activity archivepp.commdpi.comimist.mauniroma1.it. For this compound derivatives, QSAR models can predict the activity of newly designed compounds before synthesis, thereby accelerating the discovery process. These models are developed using statistical techniques and machine learning algorithms, analyzing a dataset of this compound analogues with known activities. The identified key descriptors can highlight the structural features that are most influential for this compound's biological effect, guiding the design of more potent and selective analogues archivepp.comuniroma1.itnih.gov.
Design and Synthesis of this compound Probes for Target Engagement Studies
Chemical probes are essential tools for understanding a compound's mechanism of action and validating its biological targets eubopen.orgpromega.co.uknih.gov. For this compound, the design and synthesis of specific chemical probes are crucial for studying its target engagement. These probes are typically modified versions of this compound that retain biological activity but incorporate features allowing for detection or isolation, such as fluorescent tags or affinity labels. By using these probes, researchers can confirm that this compound directly interacts with its intended target within a biological system, providing critical evidence for on-target activity nih.govresearchgate.netmdpi.com.
Impact of Stereochemistry on this compound's Molecular Interactions
Stereochemistry, referring to the three-dimensional arrangement of atoms in a molecule, can profoundly influence biological activity youtube.comnih.gov. For this compound, different stereoisomers (enantiomers or diastereomers) may exhibit distinct potencies, selectivities, or even entirely different biological effects due to chiral recognition by biological targets like enzymes or receptors youtube.com. Understanding the stereochemical requirements for this compound's activity is vital. SAR studies often involve synthesizing and testing individual stereoisomers to identify the most pharmacologically active form, which then guides the development of stereochemically pure drug candidates youtube.comgoogle.com.
Computational Design of this compound Analogues with Modified Activity Profiles
Biological Activities of Amcipatricin in Defined Experimental Systems
In vitro Cell-Based Assays for Amcipatricin's Biological Effects
In vitro studies have been crucial in elucidating the antifungal spectrum and potency of this compound, often in its diascorbate salt form, SPK-843. These assays have consistently shown its efficacy against a wide range of yeasts and filamentous fungi.
A notable study demonstrated that this compound diascorbate achieved 100% inhibition of 22 clinical isolates of the multidrug-resistant fungus Candida auris, including isolates from different geographical clades, at minimum inhibitory concentrations (MICs) as low as 1–2 µg/ml bioseutica.com. This highlights its potential in addressing challenging fungal infections.
The broad-spectrum antifungal activity of this compound has been proven against a variety of other fungal species. bioseutica.com This includes several Candida species, such as Candida albicans, Candida glabrata, Candida tropicalis, and Candida krusei. Its activity extends to non-Candida yeasts like Cryptococcus neoformans and filamentous fungi, including various Aspergillus species (Aspergillus fumigatus, Aspergillus flavus, Aspergillus terreus) bioseutica.com.
Below is a summary of the in vitro antifungal activity of this compound against a range of fungal pathogens:
| Fungal Species | In Vitro Activity |
| Candida auris (22 isolates) | 100% inhibition at MICs of 1–2 µg/ml |
| Candida albicans | Proven inhibitory activity |
| Candida glabrata | Proven inhibitory activity |
| Candida tropicalis | Proven inhibitory activity |
| Candida krusei | Proven inhibitory activity |
| Cryptococcus neoformans | Proven inhibitory activity |
| Aspergillus fumigatus | Proven inhibitory activity |
| Aspergillus flavus | Proven inhibitory activity |
| Aspergillus terreus | Proven inhibitory activity |
Enzyme Inhibition and Activation Studies with this compound
Currently, there is no publicly available scientific literature detailing specific studies on the inhibition or activation of enzymes by this compound. Its primary mechanism of action is not reported to involve direct enzyme modulation.
Receptor Binding and Ligand-Target Interaction Profiling of this compound
The principal ligand-target interaction for this compound is its binding to ergosterol (B1671047), a vital sterol component of the fungal cell membrane. This interaction is central to its antifungal mechanism. Similar to other polyene antibiotics, this compound's primary mode of action involves the disruption of the fungal cell membrane bioseutica.com.
By binding to ergosterol, this compound leads to the formation of pores or channels in the cell membrane. This disrupts the membrane's integrity and results in the leakage of essential cytoplasmic contents, such as ions and small molecules. This loss of cellular components upsets the internal balance of the fungal cell, ultimately leading to cell death bioseutica.com. The effectiveness of this compound in destabilizing fungal cell membranes underscores its potency as an antifungal agent.
This compound's Influence on Specific Biological Processes in Model Organisms
The efficacy of this compound has been evaluated in a murine model of pulmonary aspergillosis. In these preclinical in vivo studies, this compound, administered as SPK-843, demonstrated dose-dependent efficacy.
Notably, doses of SPK-843 higher than 1.0 mg/kg of body weight showed a tendency for better survival prolongation compared to the estimated maximum tolerated doses of conventional amphotericin B and liposomal amphotericin B. Furthermore, these effective doses of SPK-843 did not exhibit renal toxicities, a significant side effect often associated with other polyene antifungals.
The table below summarizes the findings from the murine pulmonary aspergillosis model:
| Compound | Dose | Efficacy | Renal Toxicity |
| This compound (SPK-843) | >1.0 mg/kg | Dose-dependent, tendency for better survival prolongation | Not observed |
| Amphotericin B | Estimated MTD | Less survival prolongation than SPK-843 | - |
| Liposomal Amphotericin B | Estimated MTD | Less survival prolongation than SPK-843 | - |
Phenotypic Screening of this compound in Cellular Models
There is no information available in the public domain regarding specific phenotypic screening studies conducted with this compound in cellular models.
Advanced Computational and Theoretical Studies of Amcipatricin
Molecular Dynamics Simulations of Amcipatricin-Target Complexes
No specific studies on molecular dynamics (MD) simulations involving this compound have been identified in the available literature. This type of research would be invaluable for understanding the dynamic interactions between this compound and its biological targets, such as the fungal cell membrane. Hypothetically, MD simulations could elucidate the mechanism of pore formation, the stability of the this compound-ergosterol complex, and the specific atomic-level interactions that govern its antifungal activity.
Pharmacophore Modeling and Virtual Screening Based on this compound Structure
No published research was found on the development of pharmacophore models derived from the structure of this compound. Pharmacophore modeling is a powerful tool in drug discovery for identifying key chemical features responsible for a molecule's biological activity. A pharmacophore model for this compound could be used to virtually screen large compound libraries to identify new molecules with potentially similar antifungal properties, but this work has not been reported.
Chemoinformatics and Data Mining Approaches for this compound Research
A review of scientific databases reveals no specific application of chemoinformatics or data mining approaches to the study of this compound. These computational techniques could be used to analyze structure-activity relationships (SAR) within the patricin family of antibiotics, compare this compound to other polyene antifungals, or predict potential off-target effects. However, no such analyses have been published.
Artificial Intelligence and Machine Learning in this compound Research
There is no evidence of artificial intelligence (AI) or machine learning (ML) models being developed or applied in the context of this compound research. AI and ML could potentially be used to predict the antifungal activity of novel this compound derivatives, optimize its chemical structure for improved efficacy or reduced toxicity, or analyze complex biological data related to its mechanism of action. To date, no such applications have been reported in the scientific literature.
Chemical Biology Tools and Applications of Amcipatricin
Amphotericin B as a Chemical Probe for Pathway Elucidation
A chemical probe is a small molecule used to study the function of proteins and biological pathways. nih.govrjeid.comnih.gov High-quality chemical probes are characterized by their potency, selectivity, and a well-defined mechanism of action. nih.gov While Amphotericin B's broad-spectrum activity and cellular toxicity limit its use as a highly specific chemical probe in the classical sense, its defined interaction with sterols allows it to be utilized for elucidating pathways related to membrane biology and sterol homeostasis.
Researchers have used Amphotericin B to investigate the consequences of membrane permeabilization and ion flux disruption. By observing the cellular responses to AmB-induced pore formation, scientists can infer the roles of membrane integrity in various signaling cascades and metabolic pathways. For instance, the leakage of potassium ions induced by Amphotericin B can be used to study the cellular mechanisms that respond to changes in ion gradients. wikipedia.orgnih.gov
Furthermore, the development of resistance to Amphotericin B provides a powerful avenue for pathway elucidation. asm.org By studying the genetic and metabolic changes in AmB-resistant fungal strains, researchers can identify novel genes and pathways involved in sterol biosynthesis, membrane transport, and stress response. nih.govasm.orgacs.org Transcriptomic analysis of resistant strains, for example, has revealed the upregulation of genes involved in ergosterol (B1671047) biosynthesis and cell wall remodeling. asm.org
Table 1: Examples of Pathways Investigated Using Amphotericin B as a Chemical Probe
| Pathway/Process Investigated | Organism/System | Key Findings |
|---|---|---|
| Ergosterol Biosynthesis | Candida auris | Upregulation of ergosterol biosynthesis genes in AmB-resistant strains. asm.org |
| Membrane Fluidity and Composition | Leishmania donovani | Altered membrane fluidity in AmB-resistant clinical isolates. nih.gov |
| Oxidative Stress Response | Candida haemulonii | Correlation between high activity of antioxidant enzymes and AmB resistance. acs.orgacs.org |
| Ion Homeostasis | Various Fungi | Disruption of K+ ion gradient as a primary mechanism of action. wikipedia.orgnih.gov |
Development of Amphotericin B-Based Affinity Reagents
Affinity reagents are molecules that can specifically bind to a target of interest, enabling its purification, detection, or localization. The development of Amphotericin B-based affinity reagents has the potential to facilitate the study of its binding partners and the cellular machinery involved in its mechanism of action and resistance.
While the primary interaction of Amphotericin B is with ergosterol, the development of affinity probes could help in identifying other potential binding partners or cellular factors that modulate its activity. For instance, an AmB molecule could be functionalized with a reactive group and a reporter tag. This would allow for the covalent labeling and subsequent identification of proteins or lipids in close proximity to AmB in the cell membrane. Such approaches could provide a more detailed picture of the membrane environment where AmB exerts its function.
The principles for developing such affinity-based systems are well-established, often involving the attachment of a specific ligand to a solid support for affinity chromatography. nih.govnih.gov In the context of Amphotericin B, this could involve immobilizing the molecule on chromatography beads to isolate and identify proteins that interact with it.
Amphotericin B in the Study of Fundamental Biological Mechanisms
The distinct mode of action of Amphotericin B makes it a useful tool for investigating fundamental biological processes related to membrane structure and function. nottingham.ac.uk By creating pores in lipid bilayers, AmB can be used to experimentally manipulate membrane permeability in a controlled manner. This allows researchers to study the consequences of disrupting ion gradients and the role of membrane integrity in cellular signaling and survival.
Furthermore, the differential activity of Amphotericin B towards membranes containing ergosterol versus cholesterol provides a model system for studying the biophysical properties of different sterols and their impact on membrane organization and dynamics. The interaction of AmB with sterols can be studied using various biophysical techniques to understand the molecular details of membrane-drug interactions.
The study of AmB resistance mechanisms also contributes to our understanding of fundamental cellular processes. For example, the finding that some resistant organisms upregulate efflux pumps sheds light on the general mechanisms of multidrug resistance. nih.gov Similarly, alterations in the sterol composition of the cell membrane in resistant strains highlight the intricate regulation of lipid metabolism and its importance for cellular function. acs.org
Use of Amphotericin B for Phenotypic Rescue Studies in Genetic Models
Phenotypic rescue studies are experiments designed to determine if the introduction of a specific molecule can reverse a phenotype caused by a genetic mutation. While not a typical application for a broad-spectrum antifungal, in specific contexts, Amphotericin B could be envisioned for such studies.
For instance, in a genetic model where a mutation leads to a deficiency in a particular ion channel, resulting in a specific cellular phenotype, the controlled application of Amphotericin B to create artificial channels could potentially rescue this phenotype. This would provide evidence for the causal link between the ion channel deficiency and the observed phenotype. However, due to the pleiotropic effects of Amphotericin B, such experiments would require careful design and interpretation. The concept of using chemical tools to modulate phenotypes in genetic models is a powerful approach in chemical genetics. nih.gov
Amphotericin B in the Validation of Novel Biological Targets
Target validation is the process of demonstrating that a specific biological molecule is critically involved in a disease process and is a suitable target for therapeutic intervention. researchgate.netnih.govtaylorfrancis.com Amphotericin B's well-established interaction with ergosterol serves as a classic example of a validated drug target. The essential role of ergosterol in fungal cell membranes makes it an excellent target for antifungal drugs.
The continued efficacy of Amphotericin B against a wide range of fungal pathogens validates ergosterol as a crucial and druggable target. nih.gov Furthermore, the emergence of resistance to AmB through modifications in the ergosterol pathway further strengthens the validation of this target. asm.orgacs.org
The study of Amphotericin B and its target can also inform the discovery and validation of new antifungal targets. By understanding the mechanisms by which fungi develop resistance to AmB, researchers can identify other essential pathways that could be targeted to overcome resistance or to develop novel antifungal agents with different mechanisms of action. nih.gov For example, enzymes involved in the biosynthesis of ergosterol or proteins that regulate membrane composition are potential targets for new drug development efforts. acs.org
Future Perspectives and Emerging Research Avenues for Amcipatricin
Exploration of Undiscovered Amcipatricin-Related Scaffolds
The discovery of novel molecular scaffolds related to this compound is a primary objective for expanding the therapeutic potential of this compound class. The inherent modularity of the biosynthetic pathways that produce polyene macrolides like this compound makes them ideal candidates for bioengineering. By manipulating the genes involved in the assembly of these molecules, researchers can create a diverse array of new structures with potentially improved antifungal activity and reduced toxicity.
This approach, a cornerstone of synthetic biology, allows for the rational design of novel compounds by modifying the large enzymatic complexes responsible for their synthesis. These enzymatic "assembly lines" can be re-engineered to incorporate different building blocks, leading to the generation of a wide range of this compound analogues. This strategy not only provides a means to explore new chemical space but also offers the potential to overcome existing challenges in antifungal therapy.
Integration of Omics Data for Systems-Level Understanding of this compound Effects
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized biomedical research by providing a holistic view of biological processes. The integration of these multi-omics datasets is crucial for developing a comprehensive, systems-level understanding of this compound's effects on both fungal pathogens and host cells. This approach allows researchers to move beyond a single-target perspective and appreciate the complex network of interactions that underlie the drug's activity.
By analyzing the global changes in gene expression, protein levels, and metabolic profiles in response to this compound treatment, scientists can identify novel drug targets, uncover mechanisms of resistance, and discover biomarkers for predicting treatment outcomes. This wealth of data, when analyzed using advanced computational tools, can provide unprecedented insights into the multifaceted biological consequences of this compound exposure. The challenge lies in the effective management and integration of these large and complex datasets to extract meaningful biological information.
Advancements in Synthetic Biology for this compound Production
Synthetic biology offers transformative potential for the production of this compound and its derivatives. nih.gov By engineering microbial chassis, such as bacteria or yeast, researchers can create "cell factories" optimized for the efficient and scalable synthesis of these complex molecules. biopharminternational.com This approach overcomes the limitations of traditional chemical synthesis and the often-low yields from natural producers.
Key advancements in this area include the development of sophisticated genetic tools for pathway engineering, the construction of artificial gene circuits to control metabolic flux, and the use of cell-free systems for in vitro production. These technologies enable the precise manipulation of biosynthetic pathways to enhance the production of known compounds and to generate novel derivatives with improved properties. biopharminternational.com The application of synthetic biology principles is expected to significantly accelerate the development and commercialization of this compound-based therapeutics. nih.govyoutube.com
Table 1: Key Synthetic Biology Strategies for this compound Production
| Strategy | Description | Potential Impact |
| Pathway Engineering | Modification of the genes in the this compound biosynthetic pathway to improve flux and yield. | Increased production titers, reduced cost of goods. |
| Heterologous Expression | Transfer of the this compound biosynthetic pathway into a more tractable microbial host. | Enables production in industrially relevant organisms. |
| Metabolic Engineering | Optimization of host cell metabolism to increase the supply of precursors for this compound synthesis. | Enhanced overall productivity. |
| Cell-Free Synthesis | In vitro production of this compound using purified enzymes and substrates. | Allows for precise control over the manufacturing process. |
High-Throughput Screening Methodologies Applied to this compound Derivatives
High-throughput screening (HTS) is an essential tool for the discovery of new and improved this compound derivatives. researchgate.net These automated platforms allow for the rapid evaluation of large libraries of compounds for their antifungal activity and other desired properties. The development of novel HTS assays is critical for efficiently identifying lead candidates from the vast chemical space generated through synthetic biology and medicinal chemistry efforts.
Recent advances in HTS include the use of microfluidics, advanced imaging techniques, and sophisticated data analysis pipelines. These technologies enable the screening of compounds in more physiologically relevant models, such as 3D cell cultures and host-pathogen co-culture systems. Furthermore, the integration of HTS with other technologies, such as mass spectrometry, allows for the simultaneous assessment of multiple parameters, providing a more comprehensive understanding of a compound's activity.
Table 2: Emerging High-Throughput Screening Platforms
| Platform | Description | Advantages |
| Microfluidics-based Screening | Miniaturized assays performed in microfluidic devices. | Reduced reagent consumption, high throughput, precise control over the microenvironment. |
| High-Content Imaging | Automated microscopy and image analysis to assess cellular phenotypes. | Provides multiparametric data on drug effects. |
| Affinity Selection Mass Spectrometry | Identifies compounds that bind to a specific target molecule. | Enables rapid screening of large compound libraries for binding affinity. embopress.org |
| Cell-based Phenotypic Screening | Measures the effect of compounds on whole-cell behavior. | Identifies compounds that act through novel mechanisms of action. |
Interdisciplinary Collaborations in this compound Research
The complexity of this compound research necessitates a highly interdisciplinary approach, bringing together experts from diverse fields such as chemistry, biology, engineering, and computer science. nih.gov Collaborative efforts are essential for tackling the multifaceted challenges associated with the discovery, development, and clinical translation of new antifungal agents.
These collaborations foster innovation by combining complementary expertise and perspectives. For example, chemists can synthesize novel this compound derivatives, biologists can evaluate their activity in cellular and animal models, and computational scientists can analyze the resulting data to identify structure-activity relationships. Such integrated research programs are critical for accelerating the pace of discovery and ensuring that promising new compounds are efficiently advanced through the drug development pipeline. The establishment of collaborative networks and consortia will be instrumental in realizing the full therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
